Cas no 2228847-61-6 (2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine)

2-1-(1,3-Thiazol-5-yl)cyclopropylethan-1-amine is a structurally unique compound featuring a cyclopropyl group linked to a thiazole moiety, offering distinct chemical and pharmacological properties. The cyclopropyl ring enhances conformational rigidity, potentially improving binding affinity and metabolic stability in drug discovery applications. The thiazole heterocycle contributes to electronic diversity, making it valuable in medicinal chemistry for targeting biological receptors or enzymes. This amine derivative is particularly useful as a synthetic intermediate in the development of bioactive molecules, including kinase inhibitors or antimicrobial agents. Its balanced lipophilicity and steric profile may also facilitate CNS penetration, broadening its utility in neuropharmacology. The compound's modular structure allows for further functionalization, enabling tailored modifications for specific research needs.
2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine structure
2228847-61-6 structure
商品名:2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine
CAS番号:2228847-61-6
MF:C8H12N2S
メガワット:168.259280204773
CID:5825782
PubChem ID:165694758

2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine
    • EN300-1765688
    • 2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
    • 2228847-61-6
    • インチ: 1S/C8H12N2S/c9-4-3-8(1-2-8)7-5-10-6-11-7/h5-6H,1-4,9H2
    • InChIKey: CUAWQYCOFJIFHS-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1C1(CCN)CC1

計算された属性

  • せいみつぶんしりょう: 168.07211956g/mol
  • どういたいしつりょう: 168.07211956g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 67.2Ų

2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1765688-1.0g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
1g
$1801.0 2023-06-03
Enamine
EN300-1765688-0.05g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
0.05g
$1513.0 2023-09-20
Enamine
EN300-1765688-1g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
1g
$1801.0 2023-09-20
Enamine
EN300-1765688-5.0g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
5g
$5221.0 2023-06-03
Enamine
EN300-1765688-10.0g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
10g
$7742.0 2023-06-03
Enamine
EN300-1765688-0.25g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
0.25g
$1657.0 2023-09-20
Enamine
EN300-1765688-0.5g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
0.5g
$1728.0 2023-09-20
Enamine
EN300-1765688-10g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
10g
$7742.0 2023-09-20
Enamine
EN300-1765688-0.1g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
0.1g
$1585.0 2023-09-20
Enamine
EN300-1765688-2.5g
2-[1-(1,3-thiazol-5-yl)cyclopropyl]ethan-1-amine
2228847-61-6
2.5g
$3530.0 2023-09-20

2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine 関連文献

2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amineに関する追加情報

Recent Advances in the Study of 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine (CAS: 2228847-61-6)

The compound 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine (CAS: 2228847-61-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and thiazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

A key study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine, highlighting its efficient production via a multi-step process involving cyclopropanation and thiazole ring formation. The researchers emphasized the compound's high yield and purity, which are critical for subsequent pharmacological evaluations. The study also noted the compound's stability under physiological conditions, a desirable trait for potential drug candidates.

Pharmacological investigations have revealed that 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine exhibits potent activity as a modulator of serotonin receptors, particularly the 5-HT2A subtype. This receptor is implicated in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. In vitro assays demonstrated the compound's high affinity and selectivity for 5-HT2A receptors, with minimal off-target effects. These findings suggest its potential as a lead compound for the development of novel CNS therapeutics.

Further mechanistic studies have elucidated the compound's mode of action at the molecular level. X-ray crystallography and molecular docking simulations revealed that 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine binds to a specific allosteric site on the 5-HT2A receptor, inducing conformational changes that modulate receptor activity. This allosteric modulation offers a distinct advantage over traditional orthosteric ligands, as it may provide greater selectivity and reduced side effects. These insights are paving the way for the design of next-generation serotonergic drugs.

In addition to its CNS applications, recent research has explored the compound's potential in other therapeutic areas. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy as an anti-inflammatory agent, with notable activity in reducing cytokine production in macrophage models. The compound's dual functionality as a CNS modulator and anti-inflammatory agent underscores its versatility and broad therapeutic potential.

Despite these promising findings, challenges remain in the development of 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine as a clinical candidate. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and a relatively short half-life, necessitating further optimization of its formulation. Additionally, in vivo toxicity studies are ongoing to ensure its safety profile meets regulatory standards. Addressing these challenges will be critical for advancing the compound into preclinical and clinical trials.

In conclusion, 2-1-(1,3-thiazol-5-yl)cyclopropylethan-1-amine (CAS: 2228847-61-6) represents a promising molecule with multifaceted therapeutic potential. Its unique chemical structure, combined with its selective pharmacological activity, positions it as a valuable candidate for further research and development. Continued efforts to optimize its pharmacokinetic properties and evaluate its safety will be essential for translating these findings into clinical applications. The compound's progress exemplifies the innovative approaches driving modern drug discovery in the chemical biology and pharmaceutical fields.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD